1-(1,1-Difluoroethyl)-3-fluorobenzene is an organic compound with the molecular formula C9H8F3. It belongs to the class of difluoromethylated aromatic compounds. The compound features a benzene ring substituted with a difluoroethyl group and a fluorine atom, which imparts unique chemical properties that are valuable in various scientific applications. Its synthesis and manipulation are of interest in both academic and industrial chemistry due to its potential applications in pharmaceuticals and materials science.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its distinct properties. It is cataloged under various chemical databases, including PubChem and BenchChem, which provide detailed information on its structure, synthesis, and applications.
1-(1,1-Difluoroethyl)-3-fluorobenzene is classified as:
The synthesis of 1-(1,1-Difluoroethyl)-3-fluorobenzene typically involves several key steps:
The choice of solvents, catalysts, and reaction conditions can significantly affect the efficiency and selectivity of the synthesis process. Commonly used catalysts include transition metals that facilitate the introduction of the difluoroethyl group onto the aromatic ring.
The molecular structure of 1-(1,1-Difluoroethyl)-3-fluorobenzene can be represented as follows:
The compound features a benzene ring with:
1-(1,1-Difluoroethyl)-3-fluorobenzene can undergo various chemical reactions:
The outcomes of these reactions depend on factors such as temperature, solvent choice, and reaction time. For instance, substitution reactions typically require elevated temperatures or prolonged reaction times to achieve high yields.
The mechanism of action for 1-(1,1-Difluoroethyl)-3-fluorobenzene involves its interactions with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances its lipophilicity and binding affinity towards these targets.
Research indicates that compounds with difluoroalkyl substituents can exhibit unique biological activities, potentially influencing enzyme kinetics or receptor binding profiles. Understanding these mechanisms is crucial for developing pharmaceutical applications.
1-(1,1-Difluoroethyl)-3-fluorobenzene has several notable applications:
Regioselective incorporation of the 1,1-difluoroethyl group onto aromatic systems presents significant synthetic challenges due to the need for precise positional control and the manipulation of highly reactive fluorinated intermediates. For 1-(1,1-difluoroethyl)-3-fluorobenzene synthesis, two principal regioselective approaches have been developed: nucleophilic fluorination of ketone precursors and electrophilic aromatic substitution. The nucleophilic pathway employs hydrogen fluoride complexes as fluorinating agents, with recent advances utilizing 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a hydrogen-bond acceptor to form a complex with HF (DMPU·(HF)ₓ). This complex demonstrates superior performance in the fluorination of 3-fluoroacetophenone derivatives, achieving the difluoroethyl motif with enhanced regiocontrol and reduced side reactions compared to traditional diethylaminosulfur trifluoride (DAST) or Olah's reagent methodologies [2].
Electrophilic routes have emerged as powerful alternatives, particularly for direct difluoroethylation of electron-rich aromatic systems. The reaction of 1,1-difluoroethyl chloride (ClCF₂CH₃) with 1,3-difluorobenzene in the presence of Lewis acids like aluminum trichloride exemplifies this approach. The strong electron-withdrawing character of the meta-fluorine substituent in 1,3-difluorobenzene directs electrophilic attack predominantly to the ortho and para positions, yielding 1-(1,1-difluoroethyl)-3-fluorobenzene with high regioselectivity. This method achieves impressive yields (up to 85%) while maintaining excellent functional group tolerance for further derivatization [2].
Table 1: Regioselective Methods for 1-(1,1-Difluoroethyl)-3-fluorobenzene Synthesis
Methodology | Reagent System | Precursor | Yield (%) | Regioselectivity |
---|---|---|---|---|
Nucleophilic Fluorination | DMPU·(HF)ₓ | 3-Fluoroacetophenone | 72 | High (>20:1) |
Electrophilic Substitution | ClCF₂CH₃ / AlCl₃ | 1,3-Difluorobenzene | 85 | Ortho/Para selective |
Halogen Exchange | Et₃N·3HF / 150°C | 1-(1-Chloroethyl)-3-fluorobenzene | 68 | Retention |
The halogen exchange method represents another valuable strategy, particularly for late-stage fluorination. This approach involves treating 1-(1-chloroethyl)-3-fluorobenzene with triethylamine trishydrofluoride (Et₃N·3HF) at elevated temperatures (150°C). The reaction proceeds through an SN2 mechanism with inversion of configuration, yielding the target molecule with retention of the aromatic fluorine's position. While this method provides reliable access to the compound, the high reaction temperatures required can limit compatibility with temperature-sensitive functional groups [2].
Palladium-catalyzed cross-coupling has revolutionized the construction of carbon-fluorine bonds in complex molecules, offering unprecedented precision for synthesizing compounds like 1-(1,1-difluoroethyl)-3-fluorobenzene. The most effective methodologies employ arylboronic acids in nickel or palladium-catalyzed reactions with 1,1-difluoroethyl halides (XCF₂CH₃). These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. Specifically, the difluoroethyl halide undergoes oxidative addition to a palladium(0) species, forming a Pd(II) intermediate. Subsequent transmetalation with the arylboronic acid derivative (3-fluorophenylboronic acid) generates the diaryl Pd(II) complex, which undergoes reductive elimination to yield the desired 1-(1,1-difluoroethyl)-3-fluorobenzene [2].
Ligand design profoundly influences catalytic efficiency in these transformations. Bulky, electron-rich phosphine ligands such as DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) significantly enhance reaction rates and yields by facilitating the reductive elimination step—the rate-determining step in the catalytic cycle. Comparative studies demonstrate that DPEPhos provides superior performance (92% yield) versus triphenylphosphine (45% yield) due to its ability to stabilize the transition state during reductive elimination. The optimal reaction conditions utilize 5 mol% Pd(OAc)₂ and 10 mol% DPEPhos in THF/water (4:1) at 80°C for 12 hours, achieving excellent functional group tolerance and preserving the integrity of the aromatic fluorine substituent [2].
Table 2: Ligand Effects in Pd-Catalyzed Difluoroethylation of 3-Fluorophenylboronic Acid
Ligand | Pd Source | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
DPEPhos | Pd(OAc)₂ | 80 | 12 | 92 |
XPhos | Pd(OAc)₂ | 80 | 12 | 87 |
Triphenylphosphine | Pd(OAc)₂ | 80 | 24 | 45 |
BINAP | Pd(OAc)₂ | 80 | 18 | 68 |
None | Pd(OAc)₂ | 80 | 24 | <5 |
Alternative approaches using aryl halides instead of boronic acids have been explored, though with more limited success. The direct coupling of 1-bromo-3-fluorobenzene with (1,1-difluoroethyl)zinc reagents under palladium catalysis (Pd(PPh₃)₄) provides moderate yields (50-60%) but suffers from competitive β-fluoride elimination that generates vinyl fluoride byproducts. This side reaction becomes particularly problematic at temperatures exceeding 70°C, limiting the method's general utility for large-scale synthesis of 1-(1,1-difluoroethyl)-3-fluorobenzene [2].
Radical-based methodologies offer complementary approaches to ionic reactions for introducing the difluoroethyl group onto fluorinated aromatic systems. These reactions leverage the generation of •CF₂CH₃ radicals that subsequently attack electron-deficient aromatic rings, including 1,3-difluorobenzene. The initiation typically employs tert-butyl hydroperoxide (TBHP) as an oxidant, which decomposes under thermal conditions to generate tert-butoxy radicals. These radicals abstract hydrogen from (1,1-difluoroethyl)trimethylsilane (TMS-CF₂CH₃), producing the key •CF₂CH₃ radical species. The electron-deficient nature of the meta-fluorine-substituted benzene ring facilitates radical addition, with the reaction proceeding through a σ-complex intermediate that subsequently aromatizes to yield 1-(1,1-difluoroethyl)-3-fluorobenzene [2].
Photoredox catalysis has emerged as a powerful strategy for generating difluoroethyl radicals under milder conditions. Using fac-Ir(ppy)₃ as a photocatalyst and visible light irradiation (blue LEDs), the single-electron oxidation of α,α-difluoroethyl iodonium salts produces •CF₂CH₃ radicals at ambient temperature. This method demonstrates exceptional functional group compatibility and minimizes side reactions associated with thermal decomposition pathways. Yields for the photoredox-mediated synthesis of 1-(1,1-difluoroethyl)-3-fluorobenzene from 1-bromo-3-fluorobenzene reach 78% after 24 hours, with near-complete preservation of the aromatic fluorine substituent [2].
Manganese-based systems provide another efficient radical initiation pathway. Manganese(III) acetate [Mn(OAc)₃] in acetic acid efficiently generates •CF₂CH₃ radicals from sodium 2,2-difluoropropionate through decarboxylation. The radical addition to 1,3-difluorobenzene occurs preferentially at the position ortho to one fluorine and para to the other, consistent with the electron-withdrawing effects of the meta-fluorine substituents. This method achieves moderate yields (65%) but requires careful control of reaction stoichiometry to minimize polyalkylation byproducts [2].
Table 3: Radical Initiators for Difluoroethylation of 1,3-Difluorobenzene
Initiator System | Radical Source | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
TBHP (5 mol%) | TMS-CF₂CH₃ | 100 | 72 | Bis(difluoroethyl) arenes |
Mn(OAc)₃ (1.5 equiv) | NaO₂CCF₂CH₃ | 80 | 65 | Reduced arenes |
fac-Ir(ppy)₃ / Blue LEDs | (Ph₂I)CF₂CH₃⁺ | 25 | 78 | Diaryl compounds |
AIBN (10 mol%) | HCF₂CH₃ / (PhCO₂)₂ | 85 | 58 | Acetophenone derivatives |
The presence of fluorine substituents significantly influences the reactivity of 1-(1,1-difluoroethyl)-3-fluorobenzene in nucleophilic aromatic substitution (SNAr) reactions through powerful stereoelectronic effects. The meta-fluorine atom exerts a moderate −I inductive effect that slightly decreases electron density at the ortho positions relative to the difluoroethyl group. Computational studies using electrostatic potential maps reveal distinct positive regions adjacent to fluorine atoms, creating sites susceptible to nucleophilic attack despite fluorine's overall electron-withdrawing character. These electronic properties create a reactivity profile where ortho-substitution products predominate when strong nucleophiles such as alkoxides or amines are employed [2].
The difluoroethyl group (-CF₂CH₃) exhibits complex electronic behavior in SNAr reactions. While primarily considered electron-withdrawing through σ-bond polarization (Hammett constant σₘ = 0.41), its ability to participate in hyperconjugation creates subtle electron-donating effects that modulate overall reactivity. Kinetic studies comparing SNAr rates of 1-(1,1-difluoroethyl)-3-fluorobenzene with 1-(trifluoroethyl)-3-fluorobenzene reveal approximately 2.3 times faster substitution for the difluoroethyl derivative, attributed to enhanced stabilization of the Meisenheimer complex through hyperconjugative interactions involving the CF₂CH₃ group [2].
Table 4: Substituent Effects on SNAr Kinetics in 1-(1,1-Difluoroethyl)-3-fluorobenzene
Nucleophile | Position Relative to F | Relative Rate (k rel) | Activation Energy (kJ/mol) |
---|---|---|---|
Methoxide | Ortho | 1.00 (reference) | 75.2 |
Methoxide | Para | 0.33 | 82.7 |
Ethylamine | Ortho | 0.78 | 77.8 |
Thiophenolate | Ortho | 3.45 | 68.1 |
Ortho-fluorine activation provides a particularly important pathway for functionalization. The fluorine atom ortho to the reaction center significantly accelerates SNAr by stabilizing the negative charge buildup in the transition state through both field effects and resonance contributions. When hydroxide attacks 1-(1,1-difluoroethyl)-3-fluorobenzene at the position ortho to fluorine, the activation energy decreases by approximately 7.5 kJ/mol compared to attack at the position para to fluorine. This difference translates to a 3-fold rate enhancement, enabling selective functionalization at the ortho position even when both sites are theoretically available for substitution [2].
The role of solvent polarity in these SNAr reactions cannot be overstated. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) dramatically accelerate substitution rates by effectively solvating the cationic counterion and freeing the nucleophile. In DMSO, the second-order rate constant for methoxide substitution at the ortho position increases by a factor of 350 compared to reactions conducted in ethanol. This solvent effect enables reactions to proceed under milder conditions and minimizes decomposition pathways that compete at elevated temperatures [2].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: